molecular formula C20H20ClN B1673075 JNJ-7925476 CAS No. 109085-56-5

JNJ-7925476

Cat. No.: B1673075
CAS No.: 109085-56-5
M. Wt: 309.8 g/mol
InChI Key: GXNNAZBBJFEWBN-CMXBXVFLSA-N
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Description

JNJ7925476 HCl is a novel compound known as a triple monoamine uptake inhibitor. This compound blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system. It was developed by Johnson & Johnson and has shown potential as a therapeutic alternative for classical selective serotonin reuptake inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ7925476 HCl involves the preparation of pyrroloisoquinoline core structures. The compound is synthesized as a racemic mixture, with the more potent diastereomer being isolated. The synthetic route includes the incorporation of a pyrrolidino ring onto the tetrahydroisoquinoline scaffolding, which markedly improves potency .

Industrial Production Methods

Industrial production methods for JNJ7925476 HCl are not widely documented, but the compound is typically synthesized and purified as a hydrochloride salt. The racemic mixture is formulated in a solution containing pharmasolve and dextrose .

Chemical Reactions Analysis

Types of Reactions

JNJ7925476 HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly involving the aromatic ring, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of the pyrroloisoquinoline core, which can be further studied for their pharmacological properties .

Scientific Research Applications

Mechanism of Action

JNJ7925476 HCl exerts its effects by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression and other mental health disorders .

Comparison with Similar Compounds

Similar Compounds

    Desmethylsertraline: A metabolite of the antidepressant drug sertraline, which also inhibits the serotonin transporter.

    Crispine A: Another pyrroloisoquinoline compound with similar structural features.

    JNJ-39836966: The eutomer of JNJ7925476 HCl, which is more potent in its effects.

Uniqueness

JNJ7925476 HCl is unique due to its triple inhibition mechanism, targeting SERT, NET, and DAT simultaneously. This multi-target approach provides a broader spectrum of action compared to compounds that inhibit only one or two of these transporters .

Properties

CAS No.

109085-56-5

Molecular Formula

C20H20ClN

Molecular Weight

309.8 g/mol

IUPAC Name

(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;hydrochloride

InChI

InChI=1S/C20H19N.ClH/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19;/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2;1H/t19-,20+;/m0./s1

InChI Key

GXNNAZBBJFEWBN-CMXBXVFLSA-N

Isomeric SMILES

C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24.Cl

SMILES

C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl

Canonical SMILES

C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-7925476
trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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